An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes established principles of NMR spectroscopy and data from structurally analogous compounds to offer a robust and well-grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and similar compounds.
Introduction to the Molecule and NMR Spectroscopy
2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride is a polysubstituted aromatic compound featuring three distinct functional groups on a benzene ring: a bromine atom, a methanesulfonyl group (-SO₂CH₃), and a sulfonyl chloride group (-SO₂Cl). The precise arrangement of these substituents dictates the electronic environment of each proton and carbon atom, resulting in a unique NMR fingerprint.
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride, NMR is essential for confirming its identity, purity, and structure.
Molecular Structure and Atom Numbering
To facilitate an unambiguous discussion of the NMR data, the atoms of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride have been systematically numbered. The following diagram illustrates this numbering scheme, which will be used consistently throughout this guide.
Caption: Molecular structure of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show four distinct signals: three in the aromatic region corresponding to the protons on the benzene ring and one in the aliphatic region for the methyl protons of the methanesulfonyl group. The chemical shifts are influenced by the strong electron-withdrawing nature of the sulfonyl chloride, methanesulfonyl, and bromo substituents.
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H6 | 8.25 - 8.40 | Doublet (d) | J(H6-H4) ≈ 2.5 Hz | 1H | Deshielded by ortho -SO₂Cl and para -SO₂CH₃ groups. Exhibits meta coupling to H4. |
| H4 | 8.10 - 8.25 | Doublet of Doublets (dd) | J(H4-H3) ≈ 8.5 Hz, J(H4-H6) ≈ 2.5 Hz | 1H | Deshielded by ortho -SO₂CH₃ group. Shows ortho coupling to H3 and meta coupling to H6. |
| H3 | 7.95 - 8.10 | Doublet (d) | J(H3-H4) ≈ 8.5 Hz | 1H | Deshielded by para -Br group. Exhibits ortho coupling to H4. |
| H7 (CH₃) | 3.10 - 3.25 | Singlet (s) | N/A | 3H | Protons of the methyl group attached to the sulfonyl function. Appears as a sharp singlet. |
Causality Behind Predicted Chemical Shifts:
-
H6: This proton is positioned ortho to the highly electron-withdrawing sulfonyl chloride group and para to the methanesulfonyl group. This cumulative deshielding effect shifts its resonance significantly downfield, making it the most deshielded aromatic proton. It will appear as a doublet due to meta-coupling with H4.
-
H4: Located ortho to the methanesulfonyl group and meta to both the bromo and sulfonyl chloride groups, H4 is also strongly deshielded. Its signal is split into a doublet of doublets by ortho-coupling to H3 and meta-coupling to H6.
-
H3: This proton is ortho to the bromine atom. While bromine is electron-withdrawing, its deshielding effect is less pronounced than that of the sulfonyl groups. It will appear as a doublet due to strong ortho-coupling with H4.
-
H7: The three equivalent protons of the methyl group are attached to a sulfur atom, which shifts them downfield relative to a standard alkyl proton. They appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are heavily influenced by the nature and position of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale for Prediction |
|---|---|---|
| C1 | 144.0 - 147.0 | Quaternary carbon directly attached to the electron-withdrawing -SO₂Cl group. Expected to be significantly downfield. |
| C5 | 141.0 - 144.0 | Quaternary carbon attached to the -SO₂CH₃ group. Also strongly deshielded. |
| C4 | 135.0 - 138.0 | Aromatic CH carbon ortho to the -SO₂CH₃ group. |
| C6 | 132.0 - 135.0 | Aromatic CH carbon ortho to the -SO₂Cl group. |
| C3 | 130.0 - 133.0 | Aromatic CH carbon ortho to the -Br atom. |
| C2 | 122.0 - 125.0 | Quaternary carbon bearing the bromine atom. The heavy atom effect of bromine causes a relative upfield shift compared to other substituted carbons. |
| C7 (CH₃) | 44.0 - 46.0 | Methyl carbon attached to the sulfonyl group, shifted downfield due to the electronegativity of the attached oxygens and sulfur. |
Causality Behind Predicted Chemical Shifts:
The predictions are based on the principle of substituent additivity, where the known effects of each substituent on the chemical shifts of benzene are considered.[2]
-
C1 & C5: These carbons are attached to the strongly electron-withdrawing sulfonyl groups, causing significant deshielding and shifting their signals far downfield.
-
C2: The carbon atom bonded to bromine is shifted downfield due to bromine's electronegativity, but less so than carbons attached to the sulfonyl groups.
-
Aromatic CH (C3, C4, C6): The chemical shifts of these carbons are influenced by their proximity to the electron-withdrawing groups. The carbons ortho and para to these groups are typically the most affected.
-
C7: The methyl carbon is in a chemical environment similar to that in dimethyl sulfone or methanesulfonyl chloride itself, leading to a predicted shift in the 44-46 ppm range.[3]
Standardized Experimental Protocol
To validate these predictions, a standardized experimental protocol for acquiring high-quality NMR data is essential. This protocol ensures reproducibility and accuracy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.[4]
-
Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (¹H and ¹³C δ = 0.0 ppm).[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.[6]
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 5 seconds (a longer delay is crucial for quantitative observation of quaternary carbons).
-
Number of Scans: 512-2048, as ¹³C is much less sensitive than ¹H.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction on the resulting spectrum.
-
Apply baseline correction to ensure accurate integration.
-
Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Confirming Assignments with 2D NMR
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for definitively assigning the complex, overlapping signals in a polysubstituted aromatic system.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between H3 and H4 would be expected, confirming their ortho relationship. No correlation would be seen between these two protons and H6, confirming the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link H3 to C3, H4 to C4, H6 to C6, and the H7 protons to C7.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is key to assigning the quaternary carbons. For example:
-
H6 would show correlations to C1, C2, and C4.
-
H4 would show correlations to C2, C5, and C6.
-
H3 would show correlations to C1, C2, and C5.
-
The methyl protons (H7) would show a strong correlation to C5.
-
Key Predicted HMBC Correlations
Caption: Diagram of key expected HMBC (²J and ³J) correlations.
Conclusion
The ¹H and ¹³C NMR spectra of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride are predicted to exhibit characteristic features dictated by its unique substitution pattern. The aromatic region of the ¹H spectrum will show a complex but interpretable AMX spin system, while the ¹³C spectrum will clearly resolve all seven carbon environments. The application of standard 1D and advanced 2D NMR techniques, following the robust protocol outlined herein, will enable the unambiguous structural verification of this molecule, providing a solid foundation for its use in research and development.
References
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Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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NextSDS. (n.d.). 2-BROMO-5-FLUORO-4-METHYLBENZENESULFONYL CHLORIDE — Chemical Substance Information. Retrieved from [Link]
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Chemspace. (n.d.). 2-bromo-5-nitrobenzene-1-sulfonyl chloride - C6H3BrClNO4S. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-2-methylbenzenesulfonyl chloride (C7H6BrClO2S). Retrieved from [Link]
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SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
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Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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NextSDS. (n.d.). 5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride. Retrieved from [Link]
- Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140.
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